Methyl 5-oxoheptanoate
Overview
Description
Methyl 5-oxoheptanoate is a chemical compound that serves as an important intermediate in various synthetic processes, including the synthesis of prostaglandins and leukotrienes, which are significant in pharmaceutical research. The compound is related to methylcycloheptanones and derivatives thereof, which have been extensively studied due to their relevance in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of methyl 5-oxoheptanoate and its related compounds has been approached through various methods. One efficient route involves the conversion of cycloheptanone to methyl 7-oxoheptanoate, which is closely related to methyl 5-oxoheptanoate, by a two-step process that includes the formation of 1-methoxy-1-cycloheptene followed by ozonolysis . Additionally, the synthesis of 5-substituted 2-methylcycloheptanones has been achieved with high yields through the treatment of 4-substituted cyclohexanones with diazoethane, which could potentially be adapted for the synthesis of methyl 5-oxoheptanoate .
Molecular Structure Analysis
The molecular structure of methyl 5-oxoheptanoate is characterized by the presence of a keto group (carbonyl) and a methyl ester. The conformational analysis of related methylcycloheptanones has shown that twist conformers are more stable, which could have implications for the stability and reactivity of methyl 5-oxoheptanoate . The stereochemistry of these compounds is also of interest, as it can influence the outcome of synthetic reactions and the biological activity of the resulting molecules .
Chemical Reactions Analysis
Methyl 5-oxoheptanoate and its analogs participate in various chemical reactions that are useful in synthetic chemistry. For instance, the Michael-Wittig reaction has been employed to create highly functionalized 2-cyclohexenonedicarboxylates from related compounds, which suggests that methyl 5-oxoheptanoate could also be a substrate for similar transformations . Additionally, the compound has been used as an intermediate in leukotriene synthesis, indicating its utility in the construction of biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-oxoheptanoate are crucial for its handling and application in synthesis. While specific data on methyl 5-oxoheptanoate is not provided, the properties of similar compounds have been studied. For example, the gas chromatographic separation of reaction mixtures involving cycloheptanone and its derivatives has been reported, which is essential for monitoring the purity and conversion of these intermediates during synthesis . The kinetics of hydrogen abstraction from related esters like methyl propanoate have been investigated using ab initio methods, which could provide insights into the reactivity of methyl 5-oxoheptanoate under various conditions .
Scientific Research Applications
Synthesis of Key Intermediates : Methyl 5-oxoheptanoate and its derivatives serve as convenient precursors or intermediates in the synthesis of various compounds. For instance, it has been used in the synthesis of 2-methyl-1,3-cyclohexanedione, which avoids high-pressure hydrogenation conditions (Chattopadhyay, Banerjee, & Sarma, 1979).
Prostaglandin Synthesis : This compound is important in the synthesis of prostaglandins via three-component coupling methodology. Efficient preparation methods from cycloheptanone, involving ozonolysis, have been reported, highlighting its utility in pharmaceutical chemistry (Wakharkar, Biswas, Borate, & Ponde, 1994).
Chemical Kinetic Studies in Biofuels : In the field of biofuel research, methyl 5-oxoheptanoate derivatives have been studied in the context of the oxidation of biodiesel fuels. This research provides insights into the combustion processes of biodiesel fuels in various engine types, which is critical for developing more efficient and environmentally friendly fuels (Herbinet, Pitz, & Westbrook, 2009).
Analytical Chemistry Applications : The compound has also been studied in analytical chemistry for its role in gas phase ion fragmentation mechanisms. Such studies are essential for understanding the behavior of small oxocarboxylic acids and contribute to the development of more precise analytical techniques in chemistry (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).
Epigenetic Studies : Although not directly related to Methyl 5-oxoheptanoate, research on 5-methylcytosine and its derivatives has been significant in understanding epigenetic modifications in DNA. Such studies provide a deeper understanding of genetic regulation and are crucial for advancements in genetics and molecular biology (Tahiliani et al., 2009).
properties
IUPAC Name |
methyl 5-oxoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-7(9)5-4-6-8(10)11-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMIBFCIVOXHAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-oxoheptanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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